molecular formula C15H18O4 B8260860 (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B8260860
M. Wt: 262.30 g/mol
InChI Key: QMWFYCXQBGDKBK-PWSUYJOCSA-N
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Description

(1S,3R)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a stereospecific substitution pattern. The compound’s structure includes a cyclopentane ring with a chiral center at positions 1S and 3R, a 4-methoxyphenyl ketone group at the 3-position, and a carboxylic acid moiety at the 1-position. This configuration confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in metabolic or inflammatory disorders .

Properties

IUPAC Name

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-6-4-11(5-7-13)14(16)9-10-2-3-12(8-10)15(17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFYCXQBGDKBK-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146890
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-29-9
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentane derivatives and 4-methoxybenzaldehyde.

    Formation of the Intermediate: The cyclopentane derivative undergoes a Friedel-Crafts acylation reaction with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate.

    Reduction and Chiral Resolution: The intermediate is then reduced using a suitable reducing agent like sodium borohydride. Chiral resolution is achieved using chiral chromatography or enzymatic methods to obtain the desired (1S,3R) enantiomer.

    Final Step: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 Value (μg/mL)
MCF-75.0
HCT-1164.8

These findings suggest that this compound could be developed into a potential anticancer agent due to its ability to induce apoptosis in malignant cells.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes related to cancer progression and metabolic disorders.

Enzyme Targeting
Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases. The inhibition of such enzymes may provide therapeutic benefits in conditions like Alzheimer's disease.

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AnticancerEffective against various cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
AntimicrobialExhibits antimicrobial properties

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Cyclopentane Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1S,3R)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 4-Methoxyphenyl ketone, carboxylic acid C₁₅H₁₆O₄ 276.29 Chiral centers (1S,3R); polar ketone and acid groups
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 4-Trifluoromethylphenyl ketone, carboxylic acid C₁₅H₁₅F₃O₃ 300.28 Electron-withdrawing CF₃ group; enhanced metabolic stability
(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid Trifluoromethyl group, carboxylic acid C₇H₉F₃O₂ 182.14 Increased lipophilicity; potential CNS activity
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid Spirocyclic isoquinoline, cyclohexyl group C₂₀H₂₅NO₃ 327.41 Rigid spirocyclic scaffold; improved target selectivity

Key Observations :

  • The 4-methoxyphenyl ketone in the target compound introduces moderate polarity compared to the CF₃ group in the trifluoromethyl analogue (), which enhances hydrophobicity and may improve membrane permeability.

Key Observations :

  • Boc-protection/deprotection () is a common strategy to preserve stereochemistry during synthesis.
  • Photocycloadditions () enable access to strained cyclobutane rings but require specialized catalysts.

Key Observations :

  • The 4-methoxyphenyl group may confer anti-inflammatory activity, similar to indan-2-carboxylic acid derivatives ().
  • Oxadiazole-containing analogues () show higher specificity for kinase targets but may carry higher toxicity risks.

Biological Activity

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by its unique stereochemistry and functional groups, which include a carboxylic acid and a methoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O4, with a molecular weight of 262.301 g/mol. The compound features a cyclopentane ring, which contributes to its structural rigidity and influences its biological interactions.

PropertyValue
Molecular FormulaC15H18O4
Molecular Weight262.301 g/mol
Density1.181 g/cm³
Boiling Point435.6 °C
Flash Point162.1 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound's carboxylic acid group may facilitate interactions with various enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.
  • Receptor Binding : Similar compounds have shown promise as receptor antagonists, particularly in the context of thromboxane A2 receptor interactions, suggesting that this compound may exhibit similar properties.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds and their analogs:

  • Thromboxane A2 Receptor Antagonism : Research indicates that derivatives of cyclopentane-1,2-dione can serve as effective substitutes for carboxylic acids in receptor antagonism, showcasing IC50 values comparable to traditional carboxylic acids. This suggests that this compound may also exhibit significant receptor binding capabilities .
  • Analgesic Properties : A study identified cyclopentane carboxylic acids as potent inhibitors of voltage-gated sodium channels (NaV1.7), which are critical in pain signaling pathways. The findings indicate that structural modifications, such as those present in this compound, could enhance analgesic efficacy .

Comparative Analysis with Related Compounds

A comparative analysis highlights the potential advantages of this compound over structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methylcyclopentanecarboxylic acidMethyl group on cyclopentaneAnti-inflammatory
3-Methoxybenzoic acidAromatic ring with methoxy groupAnalgesic properties
This compound Cyclopentane with methoxyphenylPotential analgesic/receptor antagonist

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